tert-butyl (2S)-2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-2-bromopropanoate: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the second carbon of a propanoate ester, with a tert-butyl group as the ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of tert-butyl (2S)-2-hydroxypropanoate: This method involves the bromination of tert-butyl (2S)-2-hydroxypropanoate using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction typically occurs under mild conditions and yields tert-butyl (2S)-2-bromopropanoate as the product.
Industrial Production Methods: Industrially, this compound can be synthesized through a continuous flow process, which offers advantages in terms of efficiency, scalability, and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution Reactions: tert-Butyl (2S)-2-bromopropanoate undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: This compound can also undergo elimination reactions, where the bromine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, alkoxide ions, amines; typically carried out in polar aprotic solvents.
Elimination: Potassium tert-butoxide; typically carried out in non-polar solvents.
Major Products:
Nucleophilic Substitution: tert-Butyl (2S)-2-substituted propanoates.
Elimination: Alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Intermediates: tert-Butyl (2S)-2-bromopropanoate is used as a chiral building block in the synthesis of various chiral intermediates, which are important in the production of pharmaceuticals and agrochemicals.
Biology and Medicine:
Prodrug Development: This compound can be used in the development of prodrugs, where the ester moiety is hydrolyzed in vivo to release the active drug.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-bromopropanoate primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, resulting in the formation of a double bond and the release of bromide ions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2S)-2-chloropropanoate: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and selectivity due to the difference in the leaving group ability of chlorine and bromine.
tert-Butyl (2S)-2-iodopropanoate: Contains an iodine atom instead of bromine.
Uniqueness: tert-Butyl (2S)-2-bromopropanoate is unique due to the balance between its reactivity and stability. The bromine atom provides a good leaving group, making it reactive in various chemical transformations, while the tert-butyl group offers steric protection, enhancing the compound’s stability .
Eigenschaften
CAS-Nummer |
98104-35-9 |
---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-bromopropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1 |
InChI-Schlüssel |
CVAWKJKISIPBOD-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)(C)C)Br |
Kanonische SMILES |
CC(C(=O)OC(C)(C)C)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.